Cyclotene

Catalog No.
S584585
CAS No.
80-71-7
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclotene

CAS Number

80-71-7

Product Name

Cyclotene

IUPAC Name

2-hydroxy-3-methylcyclopent-2-en-1-one

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h8H,2-3H2,1H3

InChI Key

CFAKWWQIUFSQFU-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)CC1)O

Solubility

soluble in alcohol and propylene glycol; slightly soluble in most fixed oils and 1 g in 72 ml water
1 g in 5 ml 90% alcohol (in ethanol)

Synonyms

2-hydroxy-1-methylcyclopenten-3-one, cyclotene

Canonical SMILES

CC1=C(C(=O)CC1)O
  • Low thermal expansion coefficient: This ensures minimal stress on the bonded layers during temperature fluctuations, crucial for maintaining device integrity [].
  • Excellent chemical and mechanical properties: Cyclotene exhibits high chemical resistance and good mechanical strength, essential for robust and reliable wafer bonding [].
  • Good electrical insulating properties: This characteristic allows Cyclotene to function as an effective electrical insulator between the bonded wafers [].

These properties make Cyclotene a valuable material for researchers studying:

  • 3D integration: This technique involves stacking multiple layers of semiconductor wafers vertically to create high-performance, miniaturized devices. Cyclotene plays a critical role in achieving strong, reliable bonding between these layers [].
  • Microfluidic devices: These are miniaturized devices that manipulate fluids on a micrometer scale. Cyclotene's ability to form conformal, leak-proof seals is crucial for the fabrication of such devices [].
  • Advanced packaging technologies: As chip density continues to increase, researchers are exploring novel packaging methods. Cyclotene, with its unique properties, is being investigated for its potential in these advanced packaging solutions [].

Cyclotene in Other Scientific Research Areas

Beyond semiconductor wafer bonding, Cyclotene shows promise in other scientific research applications, including:

  • Development of high-performance adhesives: Researchers are exploring the use of Cyclotene in formulating adhesives with superior strength, heat resistance, and chemical stability for various bonding applications [].
  • Encapsulation of electronic devices: Cyclotene's capability to form protective layers makes it a potential candidate for encapsulating sensitive electronic components, safeguarding them from environmental factors [].
  • Nanoparticle synthesis: Cyclotene can be used as a template or support material for the controlled synthesis of nanoparticles with specific properties [].

Cyclotene, also known as 2-hydroxy-3-methylcyclopent-2-en-1-one, is a cyclic ketone with the chemical formula C6H8O2C_6H_8O_2. It is classified within the family of cyclic ketones, characterized by a ketone group attached to a cyclic structure. Cyclotene is primarily produced by the yeast Saccharomyces cerevisiae and can be found in various roasted products such as coffee and almonds, contributing to their characteristic aromas . The compound has a melting point of 106.5 °C and is recognized for its unique olfactory properties, often described as having burnt, nutty, and balsamic notes .

  • Acyloin Condensation: Cyclotene can be synthesized through an acyloin condensation reaction involving esters of alkyl glutaric acid. This method yields Cyclotene with a moderate efficiency of about 40% .
  • Reactivity: Cyclotene exhibits self-reactivity at elevated temperatures (above 100 °C), which can lead to polymerization or decomposition . It can also react with metals such as copper and titanium, forming new chemical species .

Cyclotene plays a significant role in biological processes, particularly in the Maillard reaction, which is crucial for flavor development in cooked foods. It is involved in forming volatile pyrazine derivatives that contribute to the aroma profile of various food products . Additionally, Cyclotene's presence in Saccharomyces cerevisiae indicates its metabolic significance within yeast metabolism .

Cyclotene has diverse applications:

  • Flavoring Agent: It is used in the food industry for its flavoring properties, particularly in products that require a burnt or nutty aroma.
  • Fragrance Industry: Cyclotene is utilized in perfumery for its unique scent profile, enhancing formulations that aim for ambery or tobacco notes .
  • Electronics: It serves as a photosensitive resin in advanced electronic applications, particularly in microfabrication processes where it acts as a dielectric material .

Studies on Cyclotene interactions focus on its reactivity with metals and other compounds. For instance, it has been observed that Cyclotene can enhance adhesion properties when used with copper layers in electronic applications . Furthermore, its interaction with various solvents during processing highlights its utility in resin formulations.

Cyclotene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
MethylcyclopentenoloneC₆H₈O₂Similar structure but different functional groups
3-Methylcyclopentane-1,2-dioneC₆H₈O₂Exhibits different reactivity patterns
3-Methyl-1,2-cyclopentanedioneC₆H₈O₂Often used in similar applications but less stable
Maple LactoneC₆H₈O₂Derived from natural sources; offers different sensory profiles

Cyclotene's distinct olfactory characteristics and its synthesis methods set it apart from these similar compounds, making it particularly valuable in both culinary and industrial applications.

Physical Description

DryPowder
white, crystalline powder with a nutty odour, maple-liquorice aroma in dilute solution

XLogP3

0.3

Melting Point

106.5 °C

UNII

627E92X64B

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1644 of 1730 companies (only ~ 5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

80-71-7

Wikipedia

Cyclotene

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Cyclopenten-1-one, 2-hydroxy-3-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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